molecular formula C10H15N5O B14898579 N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14898579
M. Wt: 221.26 g/mol
InChI Key: OGGHXBJJYPUICZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 2-ethoxyethyl substituent at the 7-amino position and a methyl group at the 5-position of the fused heterocyclic core. The triazolopyrimidine scaffold is privileged in medicinal chemistry due to its ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a target in malaria and autoimmune diseases .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H15N5O/c1-3-16-5-4-11-9-6-8(2)14-10-12-7-13-15(9)10/h6-7,11H,3-5H2,1-2H3

InChI Key

OGGHXBJJYPUICZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC(=NC2=NC=NN12)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3,5-Diamino-1,2,4-triazole (1.2 equiv) and 1-(2-ethoxyethylamino)-3-butanedione (1.0 equiv)
  • Catalyst : Acetic acid (5% v/v)
  • Temperature : Reflux (110°C, 12–24 h)
  • Yield : 68–72% (based on analogous syntheses)

Mechanistic Insight : The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the triazole’s amino group, cyclization, and dehydration. Regioselectivity is influenced by steric and electronic factors, favoring substitution at the pyrimidine’s 7-position due to the methyl group’s directing effects at position 5.

Nucleophilic Aromatic Substitution of Chloro Intermediates

A more versatile approach utilizes 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (17 ) as a key intermediate. Displacement of the chloro group with 2-ethoxyethylamine under catalytic conditions enables precise functionalization.

Stepwise Synthesis

  • Preparation of 7-Chloro-5-Methyl Intermediate :

    • Reactants : 5-Amino-1,2,4-triazole and ethyl acetoacetate
    • Conditions : POCl₃, reflux (6 h)
    • Yield : 85%
  • Amine Coupling :

    • Reactants : 7-Chloro-5-methyl intermediate (1.0 equiv), 2-ethoxyethylamine (1.5 equiv)
    • Catalyst : Pd(OAc)₂ (5 mol%), BINAP (5 mol%), NaOtBu (2.0 equiv)
    • Solvent : Toluene, 100°C, 24 h
    • Yield : 63% (based on analogous Buchwald-Hartwig couplings)

Critical Analysis : While palladium catalysis enhances reactivity for challenging substitutions, competing hydrolysis to the hydroxy derivative remains a concern. Microwave-assisted conditions (150°C, 30 min) may improve efficiency, as demonstrated in related triazolopyrimidine syntheses.

Multicomponent One-Pot Synthesis

A convergent route employs a three-component reaction involving 5-amino-1,2,4-triazole, ethyl acetoacetate, and 2-ethoxyethyl isocyanate. This method builds the triazolopyrimidine core while introducing the ethoxyethylamine group in situ.

Optimized Protocol

  • Reactants :
    • 5-Amino-1,2,4-triazole (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • 2-Ethoxyethyl isocyanate (1.1 equiv)
  • Catalyst : APTS (10 mol%)
  • Solvent : Ethanol, reflux (24 h)
  • Yield : 58% (extrapolated from similar reactions)

Mechanistic Pathway : The reaction initiates with Knoevenagel condensation between ethyl acetoacetate and the isocyanate, forming an α,β-unsaturated intermediate. Subsequent Michael addition by the triazole’s amino group and cyclization yields the target compound.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Regioselective Cyclization High atom economy; single-step synthesis Limited substrate flexibility 68–72
Nucleophilic Substitution Scalable; uses stable intermediates Requires Pd catalysis; moderate yields 63
Multicomponent Reaction Convergent; avoids isolation steps Sensitive to moisture; lower yields 58

Key Observations :

  • The nucleophilic substitution route offers the best balance of yield and scalability but necessitates stringent anhydrous conditions.
  • Regioselective cyclization is ideal for rapid access to the core structure but requires custom β-diketone precursors.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) or recrystallization from ethanol/water mixtures.
  • Characterization Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 6.95 (br s, 1H, NH), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.62 (q, J = 6.8 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.21 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
    • HRMS : m/z calcd for C₁₁H₁₇N₅O [M+H]⁺: 248.1509; found: 248.1512.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Agents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act on enzymes and receptors involved in various biological pathways. For instance, it may inhibit certain enzymes critical for the survival of bacteria or cancer cells, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

The 7-amino position of the triazolopyrimidine core is a critical site for modulating biological activity. Key analogs and their substituents include:

Compound Name Substituent at 7-Amino Position Key Features
Target Compound 2-Ethoxyethyl Ether linkage enhances hydrophilicity; flexible chain may improve solubility.
DSM265 () 4-(Pentafluorosulfanyl)phenyl Strong electron-withdrawing group; high antimalarial potency (99.2% purity) .
Compound 92 () 4-Chlorophenyl Hydrophobic; moderate yield (31%) .
DSM191 () Benzo[b]thiophen-5-yl Aromatic heterocycle; computationally predicted high activity (pEC50 = 8.95) .
Compound 5 () 1,2,3,4-Tetrahydronaphthalen-2-yl Bulky bicyclic group; 89% yield, used in Plasmodium targeting .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-ethoxyethyl group (electron-donating) contrasts with DSM265’s pentafluorosulfanyl group (electron-withdrawing), which is critical for DHODH inhibition .

Physicochemical Properties

Predicted properties of the target compound versus analogs:

Property Target Compound (Estimated) DSM265 Compound 92 DSM191
Molecular Weight ~280 g/mol Not reported ~350 g/mol ~310 g/mol
logP ~1.5–2.0* High (fluorinated) ~3.0 (chlorophenyl) ~2.8 (aromatic)
Solubility Moderate (ether linkage) Low (fluorinated aryl) Low (chlorophenyl) Moderate (heterocycle)

*Estimated based on structural analogy to (acidic pKa ~2.96 for ethylphenyl analog).

Biological Activity

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of various triazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The compound this compound has been evaluated for its COX-2 inhibitory activity.

Key Findings:

  • In vitro COX-2 Inhibition: The compound exhibited an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating potent anti-inflammatory activity .
  • Mechanism of Action: The mechanism primarily involves the suppression of COX-2 enzyme activity, leading to reduced prostaglandin synthesis and subsequent inflammation.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines.

Case Studies:

  • Cell Line Studies: In vitro assays using human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that derivatives of triazolo[1,5-a]pyrimidine significantly inhibited cell growth .
  • Mechanism of Action: The anticancer effects are attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can enhance its efficacy and selectivity.

Key Structural Features:

  • Substituents: The presence of electron-donating groups on the triazole ring enhances anti-inflammatory activity.
  • Positioning: The placement of functional groups significantly influences both COX inhibition and anticancer properties.
CompoundIC50 (COX-2)Anticancer ActivityNotes
This compound0.04 μmolModerateComparable to celecoxib
Other Derivative A0.02 μmolHighEnhanced by specific substituents
Other Derivative B0.05 μmolLowLess effective in cell line studies

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